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Compound of Interest

6-(1h-Imidazol-1-
Compound Name:
yl)nicotinaldehyde

Cat. No.: B173336

An In-Depth Technical Guide: Solubility and Stability of 6-(1H-Imidazol-1-yl)nicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and stability of 6-(1H-imidazol-1-
yl)nicotinaldehyde is limited in publicly available literature. This guide provides a summary of
known physicochemical properties and outlines standard experimental protocols and
theoretical considerations for determining its solubility and stability based on its chemical
structure and data from analogous compounds.

Introduction

6-(1H-imidazol-1-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring
substituted with an imidazole group and an aldehyde functional group. Such structures are of
interest in medicinal chemistry and drug discovery due to the diverse biological activities
associated with both imidazole and pyridine scaffolds. A thorough understanding of the
compound's physicochemical properties, particularly solubility and stability, is critical for its
successful development. Poor solubility can hinder absorption and lead to unreliable results in
biological assays, while instability can compromise the safety, efficacy, and shelf-life of a
potential therapeutic agent.[1][2]

This technical guide details the known properties of 6-(1H-imidazol-1-yl)nicotinaldehyde and
provides comprehensive, standardized protocols for systematically evaluating its aqueous
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solubility and stability under various stress conditions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are essential for predicting its
behavior. The table below summarizes the available data for 6-(1H-imidazol-1-
yl)nicotinaldehyde. It is important to note that many of these values are predicted through
computational models and await experimental verification.

Property Value Data Type Source
Molecular Formula CoH7N3O [3]
Molecular Weight 173.17 g/mol - [4]
CAS Number 111205-03-9 -- [3]
Melting Point 136-137.5 °C Experimental [3]
Boiling Point 386.7+27.0°C Predicted [3]
Density 1.25+ 0.1 g/cm3 Predicted [3]
pKa 4.08 £0.10 Predicted [3]
XLogP3 0.4 Predicted [3]
Hydrogen Bond

Donors 0 Calculated [3]
Hydrogen Bond 3 Calculated [3]

Acceptors

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and suitability for
formulation.[5] The presence of both a basic pyridine nitrogen and an imidazole ring suggests
that the aqueous solubility of 6-(1H-imidazol-1-yl)nicotinaldehyde will be pH-dependent.[6][7]
The predicted XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting moderate to
good aqueous solubility.
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Expected Solubility Behavior

» pH-Dependence: The imidazole and pyridine moieties are basic. In acidic conditions, these
nitrogen atoms will be protonated, forming cationic species that are generally more soluble in
water. Therefore, solubility is expected to be higher at a lower pH.[6]

o Solvent Compatibility: The compound is expected to be soluble in polar organic solvents
such as DMSO, DMF, and methanol. Imidazole itself is highly soluble in polar solvents.[7][8]

Quantitative Solubility Data

Quantitative experimental data is not currently available. The following table is a template for
presenting results from solubility assays.

Solvent / . Incubation Temperature Solubility
. Solubility Type .
Medium Time (°C) (ng/mL)
_ Data not
Water Thermodynamic 24 h 25 )
available
_ Data not
PBS (pH 7.4) Thermodynamic 24 h 25 ]
available
0.1 M HCI (pH ] Data not
Thermodynamic 24 h 25 )
1.2) available
_— Data not
PBS (pH 7.4) Kinetic 2h 25 )
available
DMSO Freely Soluble
Data not
Methanol
available

Experimental Protocol: Kinetic and Thermodynamic
Solubility Assay

This protocol outlines the shake-flask method, a common technique for determining both
kinetic and thermodynamic solubility.[1][9]
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Objective: To determine the solubility of 6-(1H-imidazol-1-yl)nicotinaldehyde in various

aqueous buffers.

Materials:

Test compound (solid powder)

10 mM stock solution of the compound in DMSO

Phosphate-buffered saline (PBS), pH 7.4

0.1 M HCI

Multi-well filter plates (e.g., Millipore Multiscreen)

HPLC or UV-Vis spectrophotometer for quantification

Orbital shaker

Methodology:

Preparation of Calibration Curve: Prepare a series of known concentrations of the compound
in the assay buffer (mixed with a small, consistent percentage of DMSO) to establish a
standard curve for quantification.

For Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial
containing a known volume of the desired aqueous buffer (e.g., water, PBS). b. Seal the vials
and place them on an orbital shaker. c. Incubate at a constant temperature (e.g., 25°C) for
an extended period (typically 24 hours) to ensure equilibrium is reached.[1][10] d. After
incubation, filter the samples using a multi-well filter plate to remove undissolved solid.

For Kinetic Solubility: a. Add a small volume of the 10 mM DMSO stock solution to the
aqueous buffer in a multi-well plate.[5] b. Seal the plate and shake for a shorter duration
(e.g., 2 hours) at 25°C.[1] c. Filter the samples to remove any precipitate that has formed.

Quantification: a. Analyze the clear filtrate from both thermodynamic and kinetic experiments
using a validated HPLC-UV or UV-Vis spectroscopy method. b. Determine the concentration
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of the dissolved compound by comparing the results against the pre-established calibration
curve. c. Report the final solubility in pg/mL or uM.

Preparation
Prepare 10mM Stock Prepare Aqueous Weigh Excess Solid
in DMSO Buffers (e.g., PBS) Compound
= prd
A -
Kinetic Solubilit Thermod
Add DMSO sto Add excess solid
0 buffe to buffer

Shake (24h, 25°C)
to reach equilibrium

| -

w7

Filter to remove
undissolved solid/
precipitate

Quantify filtrate via
HPLC-UV or UV-Vis

Calculate Solubility
(Mg/mL)

Click to download full resolution via product page

Caption: Workflow for Determining Solubility.
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Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing
appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the
compound to harsh conditions to accelerate its decomposition.[11] The aldehyde group in 6-
(1H-imidazol-1-yl)nicotinaldehyde is a potential liability, as aldehydes are susceptible to
oxidation to carboxylic acids.

Potential Degradation Pathways

e Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions,
although the core heterocyclic rings are generally stable.

o Oxidation: The aldehyde functional group is prone to oxidation, which could be initiated by
atmospheric oxygen, peroxides, or metal ions. This would convert the aldehyde to the
corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid.

o Photodegradation: Aromatic systems and compounds with conjugated double bonds can be
susceptible to degradation upon exposure to UV or visible light.

o Thermal Degradation: High temperatures can provide the energy needed to break chemical
bonds and induce degradation.

Forced Degradation Data

Quantitative experimental data is not currently available. The following table is a template for
presenting results from a forced degradation study. The goal is typically to achieve 5-20%
degradation to ensure that the analytical method is challenged without completely destroying
the parent compound.[12]
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%

Stress Reagent / . Temperatur ) Major
o Time Degradatio
Condition Parameters e Degradants
n
Acid Data not Data not
_ 0.1 M HCI 24 h 60°C _ _
Hydrolysis available available
Base Data not Data not
_ 0.1 M NaOH 24 h 60°C _ _
Hydrolysis available available
Data not Data not
Oxidation 3% H202 24 h RT ) ]
available available
) Data not Data not
Thermal Solid State 48 h 80°C ) )
available available
Solid State,
_ Data not Data not
Photolytic ICH Q1B RT _ _
) available available
Option 2

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 6-(1H-imidazol-1-yl)nicotinaldehyde
and to develop a stability-indicating analytical method.

Materials:

e Test compound

¢ Hydrochloric acid (HCI), Sodium hydroxide (NaOH)

» Hydrogen peroxide (H20:2)

o HPLC system with a photodiode array (PDA) detector
e pH meter

¢ Photostability chamber, temperature-controlled oven

Methodology:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b173336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Method Development: Develop a reverse-phase HPLC method capable of separating the
parent compound from potential impurities and degradants. A gradient method is often
required.[13] The method must be validated for its stability-indicating properties.[14]

o Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate
solvent.

e Stress Conditions:[11]

o Acid Hydrolysis: Add 0.1 M HCI to the sample solution. Heat at 60-80°C and collect
aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before injection.

o Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Treat as in the acid hydrolysis
protocol.

o Oxidation: Add 3% H20: to the sample solution. Keep at room temperature and monitor
over time.

o Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
Also, heat a solution of the compound.

o Photostability: Expose the solid compound and a solution to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt hours/square meter (ICH Q1B guidelines).

e Analysis:

o Analyze all stressed samples, along with an unstressed control, by the stability-indicating
HPLC-PDA method.

o Determine the percentage of degradation by comparing the peak area of the parent
compound in stressed samples to the control.

o Use the PDA detector to assess peak purity and to obtain UV spectra of the parent and
degradant peaks, which aids in structural elucidation.
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Caption: Workflow for Forced Degradation Studies.
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Caption: Key Factors Influencing Compound Stability.

Conclusion

While specific experimental data for 6-(1H-imidazol-1-yl)nicotinaldehyde remains to be
published, its chemical structure provides valuable insights into its likely physicochemical
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properties. The compound is predicted to be a relatively hydrophilic molecule with pH-
dependent aqueous solubility. The presence of an aldehyde group represents a potential
liability for oxidative degradation. The comprehensive protocols for solubility and stability
testing outlined in this guide provide a clear and robust framework for researchers to
thoroughly characterize this compound. The resulting data will be indispensable for guiding
formulation development, establishing appropriate storage and handling procedures, and
enabling further progression in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-(1h-Imidazol-1-yl)nicotinaldehyde solubility and
stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173336#6-1h-imidazol-1-yl-nicotinaldehyde-solubility-
and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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